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molecular formula C9H8FNO B8539855 2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol

2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol

Cat. No. B8539855
M. Wt: 165.16 g/mol
InChI Key: JJUPPHKZNMIUAL-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

A solution of 2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol (1 g, 4.21 mmol) and potassium fluoride (987 mg, 16.99 mmol) in methanol (10 mL) was stirred for 2 hr at 50° C. The resulting solution was diluted with ethyl acetate (20 mL) and the solid material was removed by filtration. The filtrate was concentrated in vacuo to give 600 mg (86%) of the title compound as yellow oil: LC-MS: m/z=+166 (M+H)+.
Name
2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
987 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:16])([C:10]#[C:11][Si](C)(C)C)[CH3:9])=[N:6][CH:7]=1.[F-].[K+]>CO.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:16])([C:10]#[CH:11])[CH3:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C(C)(C#C[Si](C)(C)C)O
Name
Quantity
987 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(C)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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